molecular formula C20H22N6O3S2 B2524711 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 685860-72-4

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2524711
CAS RN: 685860-72-4
M. Wt: 458.56
InChI Key: LRILJPRYGFUDPV-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Benzothiazole-2-thiol derivatives, including SMR000017234, have been investigated for their anticancer activities. In particular, pyridinyl-2-amine linked benzothiazole-2-thiol compounds (such as 7d, 7e, 7f, and 7i) exhibited potent and broad-spectrum inhibitory effects against various human cancer cell lines . Compound 7e, in particular, demonstrated remarkable activity against SKRB-3, SW620, A549, and HepG2 cancer cells, with an IC50 value as low as 1.2 nM . Additionally, it induced apoptosis in HepG2 cells, making it a promising candidate for further investigation.

Anti-Biofilm Activity

SMR000017234 also showed moderate anti-biofilm formation activity against Pseudomonas aeruginosa . This property could be valuable in combating bacterial infections and biofilm-related complications.

Quorum Sensing Inhibition

Docking studies revealed that SMR000017234 (compound 7) binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity than reference compounds . Quorum sensing plays a crucial role in bacterial communication and virulence, making this finding significant for potential therapeutic interventions.

Antibacterial Potential

While not the primary focus, benzothiazole derivatives have also been explored for their antibacterial properties. Further investigations are needed to fully understand SMR000017234’s antibacterial efficacy .

PTP1B Inhibition

Among the synthesized compounds, SMR000017234 (specifically, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid) displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a potential target for diabetes and obesity management.

Anti-Hyperglycemic Efficacy

In streptozotocin-induced diabetic Wistar rats, SMR000017234 (compound 4f) exhibited good anti-hyperglycemic efficacy . This finding suggests its potential use in managing hyperglycemia-related conditions.

properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S2/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-7-10-29-11-8-25)9-12-30-19-21-13-5-3-4-6-14(13)31-19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILJPRYGFUDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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